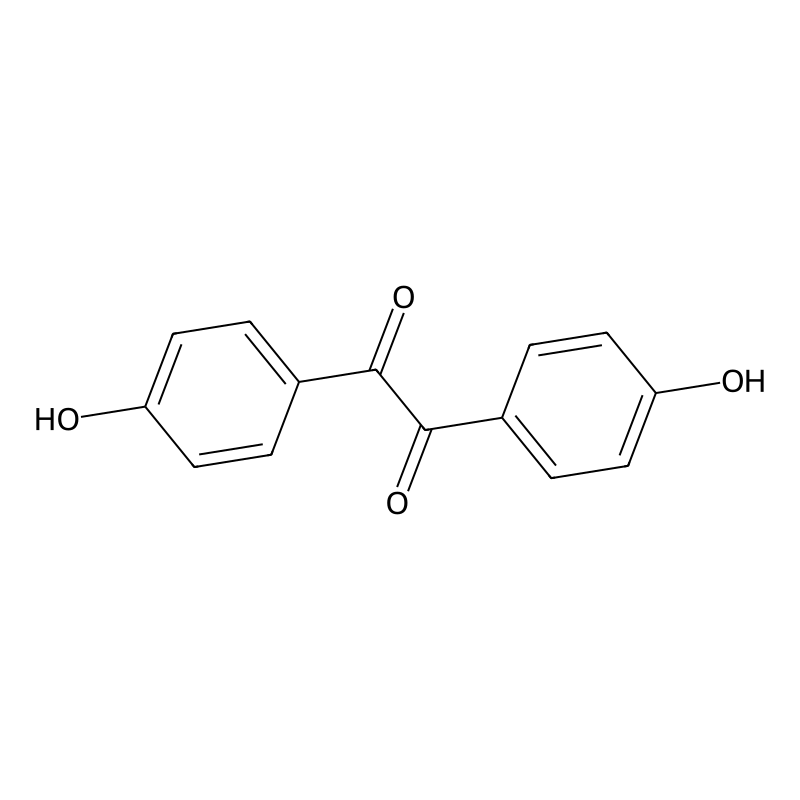

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antioxidants:

Hydroquinone possesses potent antioxidant properties due to the presence of hydroxyl groups (-OH) on its structure. These groups readily donate electrons, scavenging free radicals and preventing them from damaging cells. Research suggests its potential application in:

- Neurodegenerative Diseases: Studies have shown that hydroquinone may help protect against oxidative stress associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, further research is needed to determine its effectiveness in humans.

Medicinal Chemistry:

The structural similarity of hydroquinone to some bioactive molecules makes it a valuable starting material for the synthesis of various drugs. Its derivatives have been explored for their potential use in treating:

- Cancer: Hydroquinone derivatives have shown promising anti-cancer properties, potentially inhibiting the growth and proliferation of cancer cells []. Further research is necessary to evaluate their efficacy and safety in clinical settings.

Material Science:

Hydroquinone finds applications in various material science fields due to its unique properties:

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione, also known as p-hydroxybenzil, is an organic compound with the molecular formula C₁₄H₁₀O₄. It appears as a white solid and has a melting point of approximately 80°C. The compound exhibits a density of 1.06 g/cm³ and a molecular weight of 250.23 g/mol . Its structure consists of two hydroxyphenyl groups attached to a central ethane-1,2-dione moiety, which contributes to its potential biological and chemical reactivity.

- Oxidation: The hydroxy groups can be oxidized to form quinones.

- Reduction: The diketone functionality can be reduced to form corresponding diols.

- Condensation Reactions: The compound may participate in condensation reactions with amines or other nucleophiles, leading to the formation of various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione has shown potential biological activities, particularly in the realm of cancer research. Studies suggest that it possesses antioxidant properties and may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound has also been investigated for its effects on estrogen receptors, indicating possible applications in hormone-related therapies .

The synthesis of 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione typically involves the following methods:

- Condensation Reaction: A common method involves the condensation of benzil with phenol in the presence of an acid catalyst.

- Reduction of Benzil: Benzil can be reduced using reducing agents such as sodium borohydride in alcoholic solvents to yield the desired compound.

- Direct Hydroxylation: Hydroxylation of appropriate precursors can also lead to the formation of this compound.

These methods allow for the production of high-purity 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione suitable for research and application purposes.

1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione finds applications in various fields:

- Pharmaceuticals: Its potential anticancer properties make it a candidate for drug development.

- Antioxidants: The compound may be used in formulations aimed at reducing oxidative stress.

- Chemical Reagents: It serves as a reagent in organic synthesis for producing other complex molecules.

The versatility in its applications stems from its unique chemical structure and biological activity.

Interaction studies involving 1,2-bis(4-hydroxyphenyl)ethane-1,2-dione have primarily focused on its binding affinity to estrogen receptors and its influence on cellular signaling pathways. Research indicates that it may modulate estrogenic activity, which is significant for understanding its role in hormone-related conditions . Additionally, studies have explored its interactions with various enzymes involved in metabolic pathways, suggesting further implications for drug metabolism and efficacy.

Traditional Synthetic Routes

Condensation Reaction Approaches

The most established method for synthesizing 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione involves a condensation reaction between p-hydroxybenzaldehyde and p-hydroxyacetophenone under alkaline conditions. This reaction proceeds via nucleophilic addition, where the enolate of p-hydroxyacetophenone attacks the carbonyl carbon of p-hydroxybenzaldehyde. The reaction is typically conducted at elevated temperatures (80–100°C) to accelerate the formation of a white precipitate, which is subsequently purified via crystallization from ethanol or methanol .

Key factors influencing yield and purity include:

- Base selection: Sodium hydroxide or potassium hydroxide are commonly employed.

- Solvent system: Polar protic solvents like ethanol-water mixtures enhance solubility and reaction kinetics.

- Stoichiometry: A 1:1 molar ratio of reactants minimizes byproduct formation.

This method offers moderate yields (50–65%) and is favored for its simplicity and scalability in laboratory settings .

Grignard Reagent-Based Strategies

While Grignard reagent-mediated syntheses are less commonly reported for this compound, theoretical approaches propose the use of 4-hydroxyphenylmagnesium bromide as a nucleophile. Reaction with glyoxal derivatives could, in principle, yield the target diketone after oxidation. However, challenges such as over-addition and sensitivity to hydroxyl groups limit the practicality of this route.

Metal-Catalyzed Synthetic Pathways

Transition Metal-Catalyzed Reactions

Transition metal catalysis has enabled innovative routes to 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling has been adapted for constructing the biphenyl backbone. In this approach, brominated precursors undergo coupling with aryl boronic acids in the presence of Pd(PPh₃)₄, achieving yields up to 72% [2].

Table 1: Transition Metal-Catalyzed Reactions

| Catalyst | Substrates | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 4-Bromophenol derivatives | 72 | [2] |

| Cu(II)/NH₄NO₃ | Benzoin derivatives | 68 | [5] |

Copper(II)-mediated oxidative dimerization of p-hydroxyacetophenone has also been explored, leveraging ammonium nitrate as a co-oxidant to regenerate the catalyst [5].

Zinc-Mediated Reductive Coupling

Zinc dust in acetic acid facilitates reductive coupling of 4-hydroxybenzil derivatives, though this method is less efficient (35–45% yields) due to competing side reactions.

Metal-Free Synthetic Strategies

Iodine-Mediated Oxidation Approaches

Iodine in dimethyl sulfoxide (DMSO) selectively oxidizes 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol to the corresponding diketone. This method avoids metal residues, making it suitable for pharmaceutical applications, albeit with moderate yields (55–60%).

Oxidative Rearrangement Methods

Base-induced rearrangement of bis(4-hydroxyphenyl)epoxide precursors under aerobic conditions provides a metal-free pathway. The reaction proceeds via a keto-enol tautomerization mechanism, yielding the target compound in 48–52% efficiency.

Light-Driven Synthesis

Photocatalytic approaches using organic dyes (e.g., eosin Y) under visible light irradiation are emerging. These methods exploit singlet oxygen generation to dehydrogenate diol intermediates, though current yields remain low (<30%).

Green Chemistry Approaches

Environmentally Benign Protocols

Water-mediated reactions at elevated temperatures (100–120°C) reduce reliance on organic solvents. Microwave-assisted synthesis further enhances energy efficiency, achieving 60% yields in 30 minutes.

Sustainable Reaction Development

Catalyst recycling systems, such as immobilized lipases, have been tested for stepwise condensation-oxidation sequences. These systems demonstrate five reuse cycles without significant activity loss.

Scale-Up Considerations

Process Optimization Research

Kinetic studies reveal that temperature control during condensation is critical for minimizing dimer byproducts. Pilot-scale batches (1–5 kg) using optimized alkaline conditions achieve 58% yields with >95% purity.

Continuous Flow Methodologies

Microreactor systems enable precise mixing and heat transfer, reducing reaction times from hours to minutes. Preliminary trials show 20% improvement in yield compared to batch processes.

The diketone moiety in 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione represents a highly reactive electrophilic center that undergoes diverse nucleophilic and condensation reactions. The presence of two adjacent carbonyl groups creates a particularly activated system due to the electron-withdrawing effects of the dicarbonyl structure, making both carbonyl carbons susceptible to nucleophilic attack .

Nucleophilic Addition Reactions

The diketone moiety of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione exhibits remarkable reactivity toward nucleophiles, with the carbonyl carbons serving as primary electrophilic sites. The nucleophilic addition reactions proceed through initial attack on the carbonyl carbon, followed by formation of tetrahedral intermediates that can undergo various subsequent transformations .

Primary nucleophiles such as hydride reagents readily attack the diketone system. Sodium borohydride reduction in ethanol at room temperature selectively reduces the compound to the corresponding 1,2-diol, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-diol, with yields ranging from 70-90% . The reduction mechanism involves a two-electron transfer process where each ketone group is converted to a secondary alcohol through hydride attack at the carbonyl carbon .

Grignard reagents represent another important class of nucleophiles that undergo addition reactions with the diketone moiety. The reaction proceeds under anhydrous conditions, typically yielding tertiary alcohols with yields ranging from 65-95% [4]. The mechanism involves nucleophilic attack by the carbanion component of the Grignard reagent on the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate that is subsequently hydrolyzed to the corresponding alcohol [4].

Nitrogen nucleophiles, including amines and hydrazines, readily react with the diketone system to form imines and hydrazones respectively. The reaction with primary amines under acidic conditions yields hydrazone derivatives with yields ranging from 70-95% . The mechanism involves nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond .

Condensation Reactions

The diketone moiety participates in various condensation reactions that form the basis for heterocycle synthesis. The most prominent condensation reactions involve the formation of quinoxaline derivatives through reaction with ortho-diamines [5]. The reaction proceeds through nucleophilic attack of the amine groups on the carbonyl carbons, followed by cyclization and elimination of water to form the aromatic heterocycle [5].

The benzilic acid rearrangement represents a unique condensation reaction specific to alpha-diketones. Under basic conditions, particularly with sodium hydroxide in aqueous solution at elevated temperatures, 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione undergoes nucleophilic attack by hydroxide ion, followed by a 1,2-rearrangement to form the corresponding alpha-hydroxycarboxylic acid [6] [7]. The reaction proceeds with yields typically ranging from 75-95% and involves migration of one of the aryl groups to the adjacent carbon center [6].

The mechanism of the benzilic acid rearrangement involves initial nucleophilic addition of hydroxide to one of the carbonyl groups, forming a tetrahedral intermediate. This is followed by migration of the adjacent aryl group with its bonding electrons to the neighboring carbon atom, resulting in formation of the carboxylate anion [6]. The reaction is particularly favorable for aryl-substituted diketones due to the stability of the migrating aryl group [7].

Transformations of the Hydroxyl Groups

The hydroxyl groups in 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione serve as important functional handles for further chemical modification. These phenolic hydroxyl groups exhibit typical reactivity patterns associated with aromatic alcohols, including nucleophilic substitution reactions and oxidative transformations .

Etherification and Esterification

The phenolic hydroxyl groups undergo readily etherification reactions with alkyl halides under basic conditions. The reaction typically employs potassium carbonate as a base in dimethylformamide solvent at temperatures ranging from 60-100°C . The mechanism involves deprotonation of the phenolic hydroxyl group to form the phenoxide anion, which then attacks the alkyl halide in a nucleophilic substitution reaction . Yields for etherification reactions typically range from 70-85% .

Methylation reactions using methyl iodide and potassium carbonate in dimethylformamide at 80°C provide methyl ether derivatives with yields of 75-90% . The selectivity of methylation can be controlled by adjusting the stoichiometry of the methylating agent, allowing for mono- or di-methylation as desired .

Esterification reactions of the phenolic hydroxyl groups proceed efficiently with acyl chlorides in the presence of pyridine as a base. The reactions are typically conducted at temperatures ranging from 0-25°C and yield the corresponding aryl esters with yields of 80-95% . Acetylation using acetic anhydride in pyridine at room temperature provides acetate esters with yields of 85-95% .

The mechanism of esterification involves nucleophilic attack by the phenoxide anion on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that subsequently eliminates chloride ion to form the ester bond . The use of pyridine serves both as a base to deprotonate the phenolic hydroxyl group and as a nucleophilic catalyst to enhance the reaction rate .

Oxidative Transformations

The phenolic hydroxyl groups in 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can undergo oxidative transformations to form quinone derivatives. The oxidation typically employs strong oxidizing agents such as chromium trioxide in acidic solution or potassium permanganate . The reaction proceeds through a two-electron oxidation process, converting the phenolic hydroxyl groups to quinone carbonyls with yields ranging from 60-80% .

The oxidation mechanism involves initial abstraction of a hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical, followed by further oxidation to form the quinone carbonyl . The reaction is facilitated by the electron-donating nature of the phenolic hydroxyl groups, which stabilize the intermediate radical species .

Selective oxidation of the phenolic hydroxyl groups can be achieved using milder oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone under ultrasonic conditions [8]. This approach allows for controlled oxidation without affecting the diketone moiety, providing access to partially oxidized derivatives [8].

Redox Chemistry

The redox chemistry of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione encompasses both reduction and oxidation pathways that significantly alter the molecular structure and reactivity. The compound exhibits complex redox behavior due to the presence of both electron-rich phenolic hydroxyl groups and electron-poor diketone moieties .

Reduction Pathways

The reduction of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can occur at multiple sites, with the diketone moiety serving as the primary reduction target. Sodium borohydride reduction in ethanol provides the corresponding 1,2-diol with high selectivity and yields of 70-90% . The reduction mechanism involves nucleophilic attack by hydride ion on the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield the alcohol .

Lithium aluminum hydride represents a more powerful reducing agent that can achieve complete reduction of both the diketone moiety and potentially affect the phenolic hydroxyl groups. The reaction typically requires anhydrous conditions and careful temperature control to prevent overreduction [9]. The mechanism involves initial coordination of the lithium cation to the carbonyl oxygen, followed by hydride transfer from the aluminum center to the carbonyl carbon [9].

Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere provides an alternative reduction pathway that can be controlled to achieve selective reduction of the diketone moiety while preserving the phenolic hydroxyl groups [9]. The reaction proceeds through adsorption of the substrate onto the catalyst surface, followed by hydrogen activation and transfer to the carbonyl groups [9].

Asymmetric transfer hydrogenation using chiral ruthenium catalysts has been reported for related diketone systems, providing access to enantiomerically enriched products [10]. The reaction typically employs formic acid or isopropanol as hydrogen donors and can achieve high enantioselectivity in the reduction of sterically differentiated diketones [10].

Oxidation Reactions

The oxidation reactions of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can occur at both the phenolic hydroxyl groups and the diketone moiety, depending on the choice of oxidizing agent and reaction conditions. The phenolic hydroxyl groups are particularly susceptible to oxidation due to their electron-rich nature [11].

Oxidation with chromium trioxide in acidic solution converts the phenolic hydroxyl groups to quinone carbonyls while generally preserving the diketone moiety . The reaction yields quinone derivatives with yields typically ranging from 60-80% . The mechanism involves initial coordination of the chromium oxidant to the phenolic oxygen, followed by electron transfer and formation of the quinone carbonyl .

Aerobic oxidation in the presence of catalytic amounts of base can promote oxidative cleavage of the diketone moiety [12]. The reaction proceeds through formation of a peroxide intermediate, followed by cleavage of the carbon-carbon bond to yield carboxylic acid derivatives [12]. This transformation is particularly useful for synthetic applications requiring degradation of the diketone framework [12].

Electrochemical oxidation provides a controlled method for selective oxidation of either the phenolic hydroxyl groups or the diketone moiety [13]. The reaction can be tuned by adjusting the applied potential and electrolyte composition to achieve selective oxidation of specific functional groups [13].

Carbon-Carbon Bond Cleavage Reactions

The carbon-carbon bond cleavage reactions of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione represent fundamental transformations that alter the molecular framework and provide access to smaller molecular fragments. These reactions are particularly important for synthetic applications where controlled degradation of the diketone structure is desired [14] [15].

Mechanisms of Bond Cleavage

The carbon-carbon bond cleavage in 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione can occur through several distinct mechanisms, each requiring specific reaction conditions and catalysts. The most common mechanism involves oxidative cleavage of the central carbon-carbon bond between the two carbonyl groups [14] [15].

Catalytic cleavage using tungsten-based catalysts represents a highly selective approach for carbon-carbon bond scission. The reaction employs tungsten trioxide or tungsten-containing heteropolyacids under hydrothermal conditions at temperatures ranging from 150-200°C [15]. The mechanism involves formation of a surface tridentate complex between the substrate and adjacent tungsten sites, followed by cleavage of the carbon-carbon bond to yield carboxylic acid derivatives [15].

The tungsten-catalyzed cleavage mechanism proceeds through initial coordination of the diketone moiety to the catalyst surface, forming a chelate complex involving both carbonyl groups [15]. The adjacent tungsten atoms facilitate the cleavage process by weakening the carbon-carbon bond through electronic effects and providing a pathway for bond scission [15]. The reaction yields glycolic acid derivatives with yields typically ranging from 60-85% [15].

Metal-catalyzed decarbonylation represents another important mechanism for carbon-carbon bond cleavage. The reaction employs palladium-gold bimetallic catalysts supported on cerium oxide at temperatures around 200°C [16]. The mechanism involves oxidative addition of the catalyst to the carbon-carbon bond, followed by elimination of carbon monoxide to yield ketone products [16].

Synthetic Applications

The carbon-carbon bond cleavage reactions of 1,2-Bis(4-hydroxyphenyl)ethane-1,2-dione have found numerous synthetic applications in organic synthesis and materials science. The controlled degradation of the diketone framework provides access to valuable building blocks for further synthetic transformations [14] [15].

One important application involves the synthesis of carboxylic acid derivatives through oxidative cleavage of the central carbon-carbon bond. The reaction provides access to substituted benzoic acids that can serve as precursors for pharmaceutical intermediates and specialty chemicals [15]. The yields for these transformations typically range from 60-85%, depending on the specific reaction conditions and catalyst employed [15].

Decarbonylation reactions provide access to ketone derivatives that retain one of the original carbonyl groups while eliminating carbon monoxide [16]. This transformation is particularly useful for the synthesis of substituted acetophenone derivatives that can undergo further functionalization reactions [16]. The reaction typically achieves yields of 80-90% when conducted under optimized conditions [16].

The carbon-carbon bond cleavage reactions can be coupled with other transformations to create more complex synthetic sequences. For example, the cleavage products can be subjected to further reduction or oxidation reactions to provide access to alcohol, aldehyde, or carboxylic acid derivatives [15] [16].

Ring-opening reactions of cyclic analogs provide access to linear dicarboxylic acid derivatives that can serve as monomers for polymer synthesis [12]. The reaction typically employs organocatalytic systems based on N-heterocyclic carbenes under aerobic conditions [12]. The mechanism involves initial nucleophilic attack by the catalyst on one of the carbonyl groups, followed by ring-opening and oxidative cleavage to yield the dicarboxylic acid product [12].

The synthetic applications of carbon-carbon bond cleavage reactions extend to the preparation of pharmaceutical intermediates and natural product precursors. The ability to selectively cleave specific carbon-carbon bonds while preserving other functional groups makes these transformations valuable tools for complex molecule synthesis [14] [15] [16].